molecular formula C18H25N3O3 B11105322 N-{4-[(1E)-1-{2-[(1-hydroxycyclohexyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide

N-{4-[(1E)-1-{2-[(1-hydroxycyclohexyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide

Cat. No.: B11105322
M. Wt: 331.4 g/mol
InChI Key: FNCZCINTMFLVOD-DEDYPNTBSA-N
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Description

N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 1-hydroxycyclohexylacetyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.

    Coupling with the phenylacetic acid derivative: The hydrazone intermediate is then coupled with a phenylacetic acid derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone functional group can form covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE: Unique due to its specific hydrazone and phenylacetic acid moieties.

    N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.

    N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]BUTYRAMIDE: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

N-[4-(1-{(E)-2-[2-(1-HYDROXYCYCLOHEXYL)ACETYL]HYDRAZONO}ETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-(1-hydroxycyclohexyl)acetamide

InChI

InChI=1S/C18H25N3O3/c1-13(15-6-8-16(9-7-15)19-14(2)22)20-21-17(23)12-18(24)10-4-3-5-11-18/h6-9,24H,3-5,10-12H2,1-2H3,(H,19,22)(H,21,23)/b20-13+

InChI Key

FNCZCINTMFLVOD-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1(CCCCC1)O)/C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CC(=NNC(=O)CC1(CCCCC1)O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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